molecular formula C25H23NO4 B15250074 N-fmoc-phenylalanine methyl ester

N-fmoc-phenylalanine methyl ester

Cat. No.: B15250074
M. Wt: 401.5 g/mol
InChI Key: NUGMBIUELOORLU-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester is a derivative of L-phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester typically involves the protection of the amino group of L-phenylalanine with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The methyl ester is then formed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to release the free amino acid, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,methylester is unique due to its combination of the Fmoc protecting group and the methyl ester group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate

InChI

InChI=1S/C25H23NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m0/s1

InChI Key

NUGMBIUELOORLU-QHCPKHFHSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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